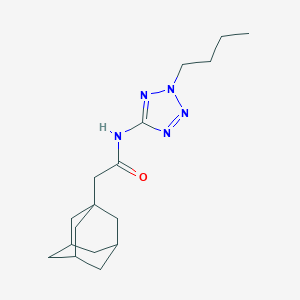![molecular formula C11H8Cl2N2O4S B249442 ({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid CAS No. 79685-88-4](/img/structure/B249442.png)
({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid, commonly known as DOX, is a synthetic compound that has been studied for its potential use in scientific research. DOX is a member of the oxadiazole family of compounds and has shown promising results in various research studies. In
Wirkmechanismus
The mechanism of action of DOX involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. DOX has been shown to inhibit DNA synthesis and induce DNA damage, leading to cell cycle arrest and apoptosis. DOX has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DOX has been shown to have various biochemical and physiological effects. In vitro studies have shown that DOX can inhibit the growth of cancer cells and induce apoptosis. DOX has also been shown to inhibit the growth of parasitic organisms, such as Plasmodium falciparum and Leishmania donovani. In vivo studies have shown that DOX can reduce tumor growth in animal models and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DOX in scientific research is its high purity and yield. DOX can be synthesized in large quantities, making it a viable compound for large-scale experiments. However, one of the limitations of using DOX is its potential toxicity. DOX has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DOX. One area of interest is in the development of new cancer therapies using DOX. Researchers are exploring the use of DOX in combination with other drugs to enhance its effectiveness and reduce its toxicity. Another area of interest is in the development of new antiparasitic drugs using DOX. Researchers are exploring the use of DOX in combination with other drugs to improve its efficacy against parasitic infections. Overall, DOX has shown promising results in various research studies and has the potential to be a valuable compound for scientific research.
Synthesemethoden
The synthesis of DOX involves the reaction of 2,4-dichlorophenol with thiosemicarbazide to form 5-(2,4-dichlorophenoxy)methyl-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with chloroacetic acid to produce DOX. The synthesis of DOX has been optimized to produce high yields and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
DOX has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. DOX has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. DOX has also been studied for its potential use in the treatment of parasitic infections, such as malaria and leishmaniasis.
Eigenschaften
CAS-Nummer |
79685-88-4 |
|---|---|
Produktname |
({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid |
Molekularformel |
C11H8Cl2N2O4S |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C11H8Cl2N2O4S/c12-6-1-2-8(7(13)3-6)18-4-9-14-15-11(19-9)20-5-10(16)17/h1-3H,4-5H2,(H,16,17) |
InChI-Schlüssel |
FFCADKCPKNDIHY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(O2)SCC(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(O2)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B249359.png)

![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B249363.png)

![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)

![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)

![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)
![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)